3-Iodo-4-nitrophenol

Übersicht

Beschreibung

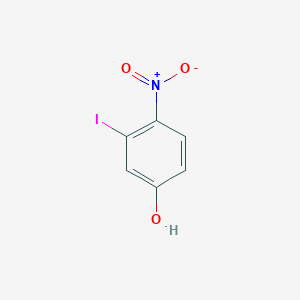

3-Iodo-4-nitrophenol is an aromatic compound with the molecular formula C6H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitrophenol typically involves the iodination of 4-nitrophenol. One common method uses N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solid-state by grinding the reactants together in a mortar at room temperature. This method offers high yields (94-99%) and is environmentally friendly due to the absence of harmful solvents .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The phenol group can be oxidized to quinone derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of various substituted phenols.

Reduction: Formation of 3-iodo-4-aminophenol.

Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Iodo-4-nitrophenol serves as an intermediate in organic synthesis , facilitating the production of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and reduction, makes it a valuable compound for chemists .

| Reaction Type | Products Generated |

|---|---|

| Substitution | Various substituted phenols |

| Reduction | 3-Iodo-4-aminophenol |

| Oxidation | Quinone derivatives |

Biology

Research has indicated potential biological activities , including antimicrobial and anticancer properties. The compound's nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to biological effects .

Case Studies :

- A study demonstrated the compound's effectiveness against specific bacterial strains, suggesting its potential as an antimicrobial agent.

- Another investigation explored its cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.

Medicine

In the medical field, this compound is being investigated for its potential use as a radiolabeling agent in imaging studies. Its iodine content allows for effective imaging techniques, which are crucial for diagnostic purposes .

Industry

The compound is utilized in the production of dyes and pigments , contributing to various industrial applications. Its unique properties enable it to act as a marker for detecting pollutants in environmental analysis, showcasing its versatility beyond traditional chemical uses .

Wirkmechanismus

The mechanism of action of 3-Iodo-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

3-Iodo-4-aminophenol: Similar structure but with an amine group instead of a nitro group, leading to different reactivity and applications.

2-Iodo-4-nitrophenol: Positional isomer with different chemical properties and reactivity.

Uniqueness: Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry .

Biologische Aktivität

3-Iodo-4-nitrophenol (C6H4INO3), a halogenated phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and biochemical effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an iodine atom and a nitro group attached to a phenolic ring, which contributes to its unique biological activities. The presence of halogens often enhances the lipophilicity and reactivity of phenolic compounds, influencing their interactions with biological systems.

Molecular Structure:

- Chemical Formula: C6H4INO3

- Molecular Weight: 238.01 g/mol

- CAS Number: 56924453

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Applegate et al. (1966) demonstrated that certain nitrophenols, including this compound, can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the formation of methemoglobin, which interferes with oxygen transport in bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 125 µg/mL | Applegate et al., 1966 |

| Escherichia coli | 250 µg/mL | Applegate et al., 1966 |

| Pseudomonas aeruginosa | 500 µg/mL | Applegate et al., 1966 |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. In vitro studies indicate that at higher concentrations, it can induce cell death through apoptosis. For instance, a recent study found that concentrations above 100 µM significantly decreased cell viability in human liver cancer cells (HepG2).

Table 2: Cytotoxicity of this compound in Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| HepG2 | 100 | 45 | Kirar et al., 2025 |

| L929 | 200 | 70 | Kirar et al., 2025 |

| A549 | 50 | 80 | Kirar et al., 2025 |

The biological activity of this compound is attributed to its ability to form reactive oxygen species (ROS) and disrupt cellular respiration processes. The compound's halogenated structure allows it to interact with cellular membranes and enzymes involved in metabolic pathways.

Case Studies

- Study on Bacterial Resistance : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a potent bactericidal effect, suggesting its potential as an alternative treatment for resistant infections.

- Toxicological Assessment : In a toxicological profile assessment, exposure to high concentrations of the compound resulted in significant hematological changes in rat models, including increased levels of methemoglobin. This finding emphasizes the need for careful handling and risk assessment in industrial applications.

Eigenschaften

IUPAC Name |

3-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWCMSJAIDKMNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.